molecular formula C12H16O3 B2929557 3-(Butan-2-yloxy)-4-methoxybenzaldehyde CAS No. 1038220-66-4

3-(Butan-2-yloxy)-4-methoxybenzaldehyde

Cat. No.: B2929557
CAS No.: 1038220-66-4
M. Wt: 208.257
InChI Key: QUTAHKMUOGGGGW-UHFFFAOYSA-N
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Description

3-(Butan-2-yloxy)-4-methoxybenzaldehyde (CAS: 1038220-66-4) is a benzaldehyde derivative featuring a butan-2-yloxy substituent at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound is synthesized via alkylation of 3-hydroxy-4-methoxybenzaldehyde with a suitable alkylating agent, such as 2-bromobutane, under basic conditions (e.g., K₂CO₃ or Cs₂CO₃), followed by purification using column chromatography . Its structural uniqueness lies in the branched alkoxy group, which influences steric and electronic properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

3-butan-2-yloxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-9(2)15-12-7-10(8-13)5-6-11(12)14-3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTAHKMUOGGGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=CC(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yloxy)-4-methoxybenzaldehyde typically involves the alkylation of 4-methoxybenzaldehyde with butan-2-ol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Starting Materials: 4-methoxybenzaldehyde and butan-2-ol.

    Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.

    Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yloxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 3-(Butan-2-yloxy)-4-methoxybenzoic acid.

    Reduction: 3-(Butan-2-yloxy)-4-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Butan-2-yloxy)-4-methoxybenzaldehyde has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yloxy)-4-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between 3-(Butan-2-yloxy)-4-methoxybenzaldehyde and related benzaldehyde derivatives.

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Syn. Routes Reference
This compound Butan-2-yloxy (3), Methoxy (4) 208.26 Intermediate for heterocyclic compounds (e.g., triazolones, dihydropyridines)
3-(Cyclopentyloxy)-4-methoxybenzaldehyde Cyclopentyloxy (3), Methoxy (4) 220.27 Precursor for antitumor dihydropyridine derivatives via condensation reactions
3-((4-Chlorobenzyl)oxy)-4-methoxybenzaldehyde 4-Chlorobenzyloxy (3), Methoxy (4) 276.72 PDE2 inhibitor synthesis; enhanced lipophilicity for CNS-targeting molecules
3-(2-Furylcarbonyloxy)-4-methoxybenzaldehyde 2-Furylcarbonyloxy (3), Methoxy (4) 260.21 Building block for Schiff base-linked triazolones with potential antimicrobial activity
3-(4′-Formylphenoxy)-4-methoxybenzaldehyde 4′-Formylphenoxy (3), Methoxy (4) 256.25 Natural product isolated from Lycopodium fargesii; antitumor activity
3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde 4-Bromo-2-chlorophenoxymethyl (3), Methoxy (4) 355.61 Halogenated derivative studied for stability under harsh reaction conditions

Structural and Electronic Effects

  • Branching vs. In contrast, the cyclopentyloxy group in 3-(cyclopentyloxy)-4-methoxybenzaldehyde enhances lipophilicity, favoring membrane permeability in drug candidates .
  • Aromatic vs. Aliphatic Substituents : The 4-chlorobenzyloxy group in 3-((4-chlorobenzyl)oxy)-4-methoxybenzaldehyde provides electron-withdrawing effects, stabilizing the aldehyde group against oxidation, whereas the 2-furylcarbonyloxy substituent introduces conjugated π-systems, enabling fluorescence-based applications .

Biological Activity

3-(Butan-2-yloxy)-4-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It features a unique combination of a butan-2-yloxy group and a methoxy group attached to a benzaldehyde core, which enhances its chemical reactivity and biological activity. This compound is being explored for its potential applications in medicinal chemistry, particularly as an anti-inflammatory and antimicrobial agent.

Structure

The molecular structure of this compound can be represented as follows:

C12H16O3\text{C}_{12}\text{H}_{16}\text{O}_3

Synthesis

The synthesis typically involves the alkylation of 4-methoxybenzaldehyde with butan-2-ol in the presence of an acid catalyst, such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion, followed by purification through distillation or recrystallization.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid.
  • Reduction : The aldehyde group can be reduced to an alcohol.
  • Substitution : The methoxy group can be substituted with other functional groups.

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, potentially through inhibition of specific enzymes involved in inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that it may interact with biological targets such as enzymes or receptors, influencing their activity and altering cellular signaling pathways.

Similar Compounds

Compound NameKey DifferencesBiological Activity
4-MethoxybenzaldehydeLacks the butan-2-yloxy groupLess bioactive
3-(Butan-2-yloxy)benzaldehydeLacks the methoxy groupPotentially less reactive
3-(Butan-2-yloxy)-4-hydroxybenzaldehydeHydroxy group instead of methoxyAltered chemical properties

This compound is unique due to its specific combination of functional groups, which enhances its solubility and reactivity compared to similar compounds.

Case Studies and Research Findings

  • Study on Anti-inflammatory Properties : A study published in Pharmacology Reports indicated that derivatives of methoxy-substituted benzaldehydes exhibit significant inhibition of phosphodiesterase (PDE) activity, which is crucial in inflammatory responses. The findings suggest that modifications like those found in this compound could enhance potency against inflammation-related disorders .
  • Antimicrobial Studies : In vitro evaluations have shown that compounds with similar structures exhibit varying degrees of antimicrobial activity against common pathogens. Further research is needed to establish the efficacy of this compound specifically against bacterial strains.
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and key biological targets involved in inflammation and infection pathways. These findings support the hypothesis that structural modifications can lead to enhanced biological activity .

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